Bienvenue dans la boutique en ligne BenchChem!

(2R)-2-(bromomethyl)oxolane

Asymmetric synthesis Chiral building block Enantiomeric purity

(2R)-2-(Bromomethyl)oxolane (also referred to as (R)-2-(bromomethyl)tetrahydrofuran or (R)-tetrahydrofurfuryl bromide) is a chiral, non-racemic brominated derivative of tetrahydrofuran bearing a single stereogenic center at the C2 position. With a molecular formula of C5H9BrO and a molecular weight of 165.03 g/mol, this compound is supplied as a colorless to pale yellow liquid with a boiling point of 168–171 °C at atmospheric pressure (or 69–70 °C at 22 mmHg) and a density of approximately 1.45–1.47 g/mL.

Molecular Formula C5H9BrO
Molecular Weight 165.03
CAS No. 1192-30-9; 57203-02-8
Cat. No. B2991697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(bromomethyl)oxolane
CAS1192-30-9; 57203-02-8
Molecular FormulaC5H9BrO
Molecular Weight165.03
Structural Identifiers
SMILESC1CC(OC1)CBr
InChIInChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2/t5-/m1/s1
InChIKeyVOHILFSOWRNVJJ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-(Bromomethyl)oxolane (CAS 1192-30-9 / 57203-02-8): Chiral Tetrahydrofuran Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(2R)-2-(Bromomethyl)oxolane (also referred to as (R)-2-(bromomethyl)tetrahydrofuran or (R)-tetrahydrofurfuryl bromide) is a chiral, non-racemic brominated derivative of tetrahydrofuran bearing a single stereogenic center at the C2 position . With a molecular formula of C5H9BrO and a molecular weight of 165.03 g/mol, this compound is supplied as a colorless to pale yellow liquid with a boiling point of 168–171 °C at atmospheric pressure (or 69–70 °C at 22 mmHg) and a density of approximately 1.45–1.47 g/mL . It is utilized primarily as a chiral alkylating agent and electrophilic building block in medicinal chemistry and asymmetric synthesis, where the bromomethyl group serves as a reactive handle for nucleophilic substitution reactions .

Why Generic Substitution of (2R)-2-(Bromomethyl)oxolane with Racemic or Chloro Analogs Fails in Stereochemically Demanding Syntheses


Interchanging (2R)-2-(bromomethyl)oxolane with the racemic (±)-tetrahydrofurfuryl bromide (CAS 1192-30-9), the (2S)-enantiomer (CAS 57203-03-9), or the chloro analog tetrahydrofurfuryl chloride (CAS 3003-84-7) is not chemically equivalent because these comparators differ fundamentally in stereochemical outcome, leaving-group reactivity, and physical properties . In asymmetric synthesis, the use of the (2R) enantiomer with a defined absolute configuration is mandatory to preserve the stereochemical integrity of downstream chiral intermediates, where racemic mixtures would yield inseparable diastereomeric products [1]. Furthermore, the C–Br bond exhibits substantially greater leaving-group ability than the C–Cl bond in SN2-type alkylation reactions, meaning that the chloro analog requires harsher conditions or longer reaction times to achieve comparable conversion [2]. These differences translate directly into measurable impacts on synthetic route efficiency, product optical purity, and procurement specifications.

Quantitative Differentiation of (2R)-2-(Bromomethyl)oxolane Versus Racemate, Enantiomer, Chloro Analog, and Regioisomer Comparators: An Evidence-Based Selection Guide


Enantiomeric Purity: (2R)-Enantiomer at 98% vs. Racemate at 95% – Impact on Diastereomeric Excess in Chiral Alkylation

The (2R)-enantiomer (CAS 57203-02-8) is commercially available at a minimum purity of 98% (GC/HPLC) from multiple vendors, compared to the racemic (±)-tetrahydrofurfuryl bromide (CAS 1192-30-9) which is standardly supplied at ≥95% purity . The 98% purity of the single enantiomer ensures a maximum of 2% of the undesired (2S)-enantiomer, whereas the racemate inherently contains 50% of each enantiomer. When used as a chiral alkylating agent for the construction of tetrahydrofuran-containing drug candidates, the use of the 98% (2R)-enantiomer directly limits the formation of undesired diastereomers, thereby reducing the purification burden and improving overall yield of the target stereoisomer .

Asymmetric synthesis Chiral building block Enantiomeric purity

Leaving-Group Reactivity: Bromo vs. Chloro Analog – Boiling Point, Density, and SN2 Reactivity Differences

The target compound (2R)-2-(bromomethyl)oxolane (bromide) can be directly compared to its chloro analog, 2-(chloromethyl)oxolane (CAS 3003-84-7, tetrahydrofurfuryl chloride), as an alternative alkylating agent. The bromide exhibits a boiling point of 168–171 °C (760 mmHg) and density of 1.45–1.47 g/mL, whereas the chloride has a lower boiling point of 150–151 °C and density of 1.11 g/mL . The higher boiling point of the bromide reflects stronger intermolecular forces, but the more critical differentiation lies in leaving-group ability: bromide (pKa of HBr ≈ −9) is a significantly better leaving group than chloride (pKa of HCl ≈ −7), which translates to faster SN2 reaction rates under otherwise identical conditions . This is a class-level inference based on established physical organic chemistry principles for alkyl halides.

Nucleophilic substitution Alkylating agent Leaving group ability

Regioisomer Differentiation: 2-Bromomethyl vs. 3-Bromomethyl Oxolane – Boiling Point and Electronic Environment

The target 2-(bromomethyl)oxolane (target compound) differs from its regioisomer 3-(bromomethyl)oxolane (CAS 165253-29-2) in the substitution position on the tetrahydrofuran ring. The 2-isomer has a boiling point of approximately 168–171 °C (760 mmHg), whereas the 3-isomer boils at approximately 183 °C (760 mmHg), a difference of about +12 to +15 °C for the 3-isomer . This physical property difference reflects the distinct electronic environment: the bromomethyl group at the 2-position is adjacent to the ring oxygen and experiences an inductive electron-withdrawing effect, which can influence the electrophilicity of the adjacent carbon . The 2-position substitution pattern is far more prevalent in the literature for pharmaceutical intermediate synthesis, including the well-documented application in tubulin polymerization inhibitor synthesis .

Regioisomer Heterocyclic building block Reactivity

Validated Synthetic Application: Tubulin Polymerization Inhibitor Synthesis – Documented Use of Tetrahydrofurfuryl Bromide

Tetrahydrofurfuryl bromide (used interchangeably in the racemic form, CAS 1192-30-9) is explicitly documented as a general chemical reagent in the synthesis of tubulin polymerization inhibitors, as reported by Colley et al. in J. Med. Chem. 2015, 58, 9309 . In this study, tetrahydrofurfuryl bromide was employed as an alkylating agent to introduce the tetrahydrofurfuryl moiety onto a phenolic scaffold, generating inhibitors that target the colchicine binding site of tubulin . The (2R)-enantiomer provides an opportunity to access stereochemically defined analogs that could not be obtained using the racemate without subsequent chiral separation [1].

Medicinal chemistry Tubulin inhibitor Anticancer

High-Value Application Scenarios for (2R)-2-(Bromomethyl)oxolane in Asymmetric Synthesis and Medicinal Chemistry


Chiral Alkylation for Stereochemically Defined Tetrahydrofuran-Containing Drug Candidates

The (2R)-enantiomer at 98% purity is ideally suited for the stereoselective construction of tetrahydrofuran-bearing pharmaceutical intermediates where a defined absolute configuration is required . In this scenario, the compound is used as a chiral electrophile in SN2 alkylation reactions with nucleophiles such as amines, phenols, or carboxylates, transferring the chiral tetrahydrofuranyl-methyl fragment with retention or inversion of configuration depending on reaction conditions. The 98% enantiomeric purity ensures that the resulting diastereomeric excess is maximized, reducing the need for chiral chromatographic separation in later synthetic steps . This application is particularly relevant to medicinal chemistry programs targeting chiral drug candidates such as tubulin polymerization inhibitors or B1-receptor antagonists, where the tetrahydrofuran ring is a privileged scaffold [1].

Asymmetric Synthesis of 2-Bromomethyl-5-Substituted Tetrahydrofurans via Catalytic Bromoetherification

The compound class (2-bromomethyl-substituted tetrahydrofurans) has been accessed through catalytic asymmetric bromoetherification of alkenyl alcohols, as reported by Tomizuka and Moriyama (Adv. Synth. Catal. 2019) [1]. In this methodology, chiral ruthenium-catalyzed transfer hydrogenation of 3-butenyl ketones, followed by aerobic bromoetherification of the resulting chiral pentenyl alcohols, yields 2-bromomethyl-5-substituted tetrahydrofurans in high yields with high enantioselectivities. The (2R)-2-(bromomethyl)oxolane serves as both a reference standard and a possible downstream intermediate for further functionalization in this synthetic methodology, which is applicable to the preparation of complex natural product-like scaffolds.

Pharmaceutical Intermediate for Tubulin Polymerization Inhibitor Development

Tetrahydrofurfuryl bromide is documented as a key alkylating agent in the synthesis of tubulin polymerization inhibitors that target the colchicine binding site, as reported by Colley et al. (J. Med. Chem. 2015) . In this application, the bromomethyl group reacts with phenolic hydroxyl groups on a pre-formed aromatic scaffold, installing the tetrahydrofurfuryl moiety. For programs seeking to develop stereochemically pure analogs, the (2R)-enantiomer provides a path to single-enantiomer drug candidates that avoid the complications of racemic mixtures, which is increasingly demanded by regulatory agencies for new chemical entities .

Chiral Pool Synthesis from L-Glutamic Acid – Cost-Effective Access to (R)-Configuration

The (2R)-enantiomer can be conceptually derived from L-glutamic acid, a readily available and inexpensive amino acid from the chiral pool . This synthetic accessibility provides a cost advantage relative to the (2S)-enantiomer (which would require D-glutamic acid or asymmetric synthesis) and supports the rationale for selecting the (2R)-enantiomer as the preferred chiral building block when the (R)-configuration is required at the tetrahydrofuran 2-position. For procurement, this translates to a more sustainable and potentially lower-cost supply chain for the (2R)-enantiomer compared to alternative chiral tetrahydrofuran building blocks that require multi-step asymmetric synthesis.

Quote Request

Request a Quote for (2R)-2-(bromomethyl)oxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.